LY3007113 LY3007113 LY3007113 is an orally active p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activity. Upon administration, LY3007113 inhibits the activity of p38, thereby preventing p38 MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines and the induction of tumor cell apoptosis. p38 MAPK, a serine/threonine protein kinase often upregulated in cancer cells, plays a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Brand Name: Vulcanchem
CAS No.:
VCID: VC1570063
InChI:
SMILES:
Molecular Formula: Unknown
Molecular Weight: 0.0

LY3007113

CAS No.:

Cat. No.: VC1570063

Molecular Formula: Unknown

Molecular Weight: 0.0

Purity: >98%

* For research use only. Not for human or veterinary use.

LY3007113 -

Specification

Molecular Formula Unknown
Molecular Weight 0.0
IUPAC Name Unknown
Appearance Solid powder

Introduction

Mechanism of Action

LY3007113 functions primarily through inhibition of p38 MAPK activity, preventing p38 MAPK-mediated signaling pathways from activating. This inhibition mechanism aims to block the production of proinflammatory cytokines and potentially induce apoptosis (programmed cell death) in tumor cells.

At the molecular level, LY3007113 inhibits the phosphorylation activity of p38 mitogen-activated protein kinases by binding to the ATP-binding site of the kinase. This prevents activation and subsequent phosphorylation of downstream targets, disrupting the signaling cascade that leads to cell proliferation and survival, particularly in cancer cells .

One of the key downstream effects observed in preclinical studies was the inhibition of MAPK-activated protein kinase 2 (MAPKAP-K2) phosphorylation. This effect was demonstrated in HeLa cells, indicating that LY3007113 effectively penetrates cells to exert its inhibitory action on the intended pathway .

Preclinical Studies

In Vitro Studies

In preclinical laboratory investigations, LY3007113 demonstrated significant inhibition of MAPKAP-K2 phosphorylation in various cellular models. This biomarker inhibition provided evidence of the compound's ability to effectively target the p38 MAPK pathway as intended .

Animal Studies

In mouse models, orally administered LY3007113 successfully inhibited p-MAPKAP-K2 in both peripheral blood and in human glioblastoma tumors (U87MG) that were implanted subcutaneously . This demonstrated the compound's ability to achieve systemic exposure and reach target tissues after oral administration.

Anticancer Activity

LY3007113 showed promising activity in xenograft models of several human cancers. The compound demonstrated efficacy when administered alone in xenograft models of human ovarian cancer, kidney cancer, and leukemia . These results provided the preclinical rationale for advancing the compound into clinical trials for cancer treatment.

Clinical Development

Phase 1 Clinical Trial Design

A phase 1 clinical trial was conducted to evaluate the safety of LY3007113 in patients with advanced cancer and to establish a recommended phase 2 dose. The study was designed in two parts:

  • Part A (dose escalation): LY3007113 was administered orally every 12 hours (Q12H) at doses ranging from 20 mg to 200 mg daily on a 28-day cycle until the maximum tolerated dose (MTD) was reached.

  • Part B (dose confirmation): After determining the MTD in Part A, approximately 15 evaluable patients were treated with the established MTD on days 1 through 28 of a 28-day cycle .

The trial included modifications during cycle 1 to enable pharmacokinetic sampling after single and repeated doses. Patients received at least 2 cycles of treatment unless they met discontinuation criteria, with additional cycles permitted for those experiencing clinical benefit .

Patient Population

The study enrolled patients with advanced cancer who had exhausted standard treatment options. In part A, patients received LY3007113 dosages of 20 mg (n=3), 30 mg (n=4), or 40 mg (n=5) Q12H. In part B, 15 patients received an LY3007113 dose of 30 mg Q12H (60 mg daily) .

The patient population included individuals with various cancer types including colorectal, pancreatic, hepatocellular, and other advanced solid tumors. Five patients (18.5%) received more than 2 cycles of treatment, with one patient with gastric adenocarcinoma receiving up to 5 cycles .

Pharmacokinetics

Absorption and Distribution

LY3007113 demonstrated consistent pharmacokinetic properties after oral administration. The mean time to maximum plasma concentration (Tmax) was approximately 2 hours (range: 0.5–6 hours) after both single and repeated dosing .

Metabolism and Elimination

After repeated dosing, the estimated geometric mean terminal half-life (t1/2) was approximately 10 hours (geometric coefficient of variation: 46%; range: 5–27 hours). The geometric means for apparent clearance and apparent volume of distribution were 14 L/h (geometric CV: 56%) and 179 L (geometric CV: 50%), respectively .

Dose Proportionality

LY3007113 exhibited an approximately dose-proportional increase in exposure and time-independent pharmacokinetics after repeated dosing. With a half-life of approximately 10 hours, the accumulation ratio was approximately 1.8 after multiple dosing .

The pharmacokinetic parameters, including half-life, apparent clearance, volume of distribution, and the metabolite-to-parent exposure ratios remained similar after a single dose (day −3) and after one cycle of Q12H dosing (day 28) .

Pharmacodynamics

Biomarker Response

The pharmacodynamic effect of LY3007113 was assessed by measuring intracellular levels of phosphorylated MAPKAP-K2 (p-MAPKAP-K2) in peripheral blood mononuclear cells (PBMCs) before and after drug administration. The samples were analyzed after ex vivo stimulation with anisomycin .

Adverse EventFrequency (n=27)PercentageSeverity Grades
Tremor1140.7%Grades 1, 2
Rash*1037.0%Grades 1, 2
Fatigue829.6%Grades 1, 2
Dyspnea725.9%Grades 1, 2
Constipation518.5%Grades 1, 2
Diarrhea518.5%Grades 1, 2
Anemia414.8%Grades 1, 2, 3
Nausea414.8%Grades 1, 2
Peripheral edema414.8%Grades 1, 2
Stomatitis414.8%Grades 1, 2
Increased blood creatine phosphokinase311.1%Grades 1, 2

*Includes terms: rash, rash maculopapular, rash papular, and dermatitis acneiform

Dose-Limiting Toxicities

Two treatment-related adverse events were considered dose-limiting toxicities (DLTs) at the 40 mg Q12H dose level:

  • Upper gastrointestinal hemorrhage (Grade 3)

  • Increased hepatic enzyme (Grade 3)

These DLTs established the upper limit of dosing and led to the determination of the MTD at 30 mg Q12H.

Clinical Efficacy

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator